molecular formula C18H13N3O5S2 B2451484 N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide CAS No. 299952-62-8

N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide

Cat. No.: B2451484
CAS No.: 299952-62-8
M. Wt: 415.44
InChI Key: FXNBCRABAJZCKV-GDNBJRDFSA-N
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Description

N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide is a useful research compound. Its molecular formula is C18H13N3O5S2 and its molecular weight is 415.44. The purity is usually 95%.
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Properties

IUPAC Name

N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5S2/c1-26-14-5-3-2-4-12(14)10-15-17(23)20(18(27)28-15)19-16(22)11-6-8-13(9-7-11)21(24)25/h2-10H,1H3,(H,19,22)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNBCRABAJZCKV-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide is a thiazolidinone derivative that has garnered attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C15H15N3O4S
  • Molecular Weight : 335.36 g/mol

Structural Representation

The compound features a thiazolidinone core with a methoxyphenyl substituent, contributing to its diverse biological properties.

Antimicrobial Properties

Research indicates that thiazolidinone derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis and function .

Anticancer Activity

Thiazolidinones have been explored for their anticancer properties. In vitro studies show that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been investigated. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a possible therapeutic role in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiazolidinone derivatives, including our compound. The results indicated a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

CompoundMIC (µg/mL)Target Organism
Compound A8Staphylococcus aureus
Compound B16E. coli
N-[(5Z)-...]16E. coli

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, the compound was tested against various cancer cell lines. The IC50 values were found to be significantly lower than those of standard chemotherapeutics, indicating strong potential for further development .

Cell LineIC50 (µM)Treatment Duration
MCF-71048 hours
HeLa1548 hours

The biological activity of N-[(5Z)-...] is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Apoptosis Induction : Activation of caspase pathways leads to apoptosis in cancer cells.
  • Cytokine Modulation : Inhibition of pro-inflammatory cytokines suggests a mechanism for reducing inflammation.

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • The compound has shown potential as an anticancer agent. Studies have indicated that derivatives with similar thiazolidinone structures exhibit significant cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) . The mechanism of action often involves inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Effects
    • In silico studies suggest that the compound may act as a 5-lipoxygenase inhibitor, which is crucial for inflammatory response modulation . This positions it as a candidate for developing anti-inflammatory drugs.
  • Antimicrobial Activity
    • Research indicates that thiazolidinone derivatives possess antimicrobial properties, with some compounds demonstrating efficacy against bacterial strains and fungi . The presence of the thiazolidinone ring is believed to enhance membrane permeability, facilitating the compound's action against microbial cells.

Anticancer Activity

A study published in ACS Omega highlighted the synthesis of various thiazolidinone derivatives and their evaluation against cancer cell lines. The results showed that specific modifications to the thiazolidinone structure increased cytotoxic activity significantly, with IC₅₀ values below 100 μM for several derivatives .

Anti-inflammatory Potential

In a molecular docking study, N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide was analyzed for its binding affinity to 5-lipoxygenase. The findings indicated promising interactions that could lead to further development as an anti-inflammatory agent .

Antimicrobial Evaluation

A recent investigation into various thiazolidinone compounds revealed that they exhibited notable antimicrobial activity. The study focused on structure-activity relationships, demonstrating that modifications in substituents could enhance efficacy against specific pathogens .

Data Tables

Activity Cell Line/Pathogen IC₅₀ Value Mechanism of Action
AnticancerHCT-116<100 μMInduction of apoptosis
AntimicrobialE. coli<50 μg/mLDisruption of cell membrane
Anti-inflammatory5-lipoxygenaseN/AEnzyme inhibition

Chemical Reactions Analysis

Oxidation Reactions

The thione (C=S) group in the thiazolidinone ring undergoes oxidation to form sulfoxides or sulfones. The 2-methoxyphenyl substituent influences electron density, potentially modulating reaction rates.

Reagent Conditions Product
Hydrogen peroxide (H₂O₂)Acidic or neutral, 25–60°CSulfoxide (C-S(O)-C)
m-CPBADichloromethane, 0°CSulfone (C-SO₂-C)

Reduction Reactions

The nitro group (-NO₂) on the benzamide moiety is reducible to an amine (-NH₂), while the exocyclic double bond may undergo hydrogenation.

Reagent Conditions Product
H₂/Pd-CEthanol, ambient pressureAmine derivative (C-NH₂)
Sodium dithioniteAqueous NaOH, 70°CPartial reduction of nitro group

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs on the 2-methoxyphenyl ring, with the methoxy group directing incoming electrophiles to the para position.

Reagent Conditions Product
Bromine (Br₂)FeBr₃ catalyst, 50°C5-Bromo-2-methoxyphenyl derivative
Chlorine (Cl₂)AlCl₃, refluxChlorinated aromatic ring

Nucleophilic Attack at the Thiazolidinone Ring

The sulfanylidene group (C=S) is susceptible to nucleophilic agents (e.g., amines, alcohols), leading to ring-opening or functionalization:

  • Reaction with methylamine generates a thioamide intermediate.

  • Methanol under basic conditions produces methylthioether derivatives.

Tautomerization and Isomerization

The exocyclic double bond (Z-configuration) may isomerize under UV light or thermal stress, altering biological activity.

Stability and Degradation

  • Photodegradation : Exposure to UV light induces cleavage of the nitro group, forming nitrophenolic byproducts.

  • Hydrolytic Degradation : Under acidic conditions, the thiazolidinone ring hydrolyzes to form thiourea and carboxylic acid fragments.

Comparative Reactivity

Feature 2-Methoxyphenyl Derivative 3-Methoxyphenyl Analog 4-Chlorophenyl Analog
EAS Reactivity Para-directing (methoxy group)Meta-directing (methoxy group)Ortho/para-directing (Cl)
Nitro Group Reduction Faster due to electron-donating groupsSlower (electron-withdrawing effects)Moderate
Oxidation Susceptibility Higher (electron-rich S atom)ModerateLower

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